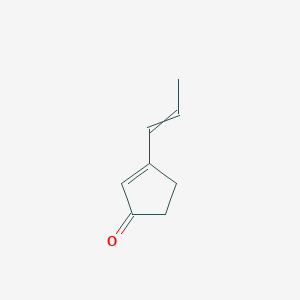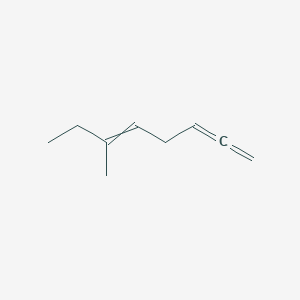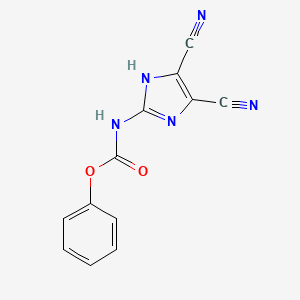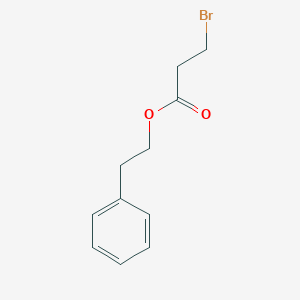![molecular formula C14H11ClN2O2 B14553366 Methyl 4-[(E)-(2-chlorophenyl)diazenyl]benzoate CAS No. 62133-15-7](/img/structure/B14553366.png)
Methyl 4-[(E)-(2-chlorophenyl)diazenyl]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-[(E)-(2-chlorophenyl)diazenyl]benzoate is an organic compound that belongs to the class of azo compounds Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely known for their vivid colors, making them useful as dyes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[(E)-(2-chlorophenyl)diazenyl]benzoate typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 2-chloroaniline using sodium nitrite (NaNO2) and hydrochloric acid (HCl) to form the diazonium salt. This intermediate is then coupled with methyl 4-aminobenzoate in an alkaline medium to yield the desired azo compound.
Reaction Conditions:
Azo Coupling:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[(E)-(2-chlorophenyl)diazenyl]benzoate undergoes various chemical reactions, including:
Reduction: The azo group (N=N) can be reduced to form corresponding amines.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium dithionite.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines (NH2-) in polar solvents.
Hydrolysis: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products Formed
Reduction: 4-[(2-chlorophenyl)amino]benzoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 4-[(E)-(2-chlorophenyl)diazenyl]benzoic acid and methanol.
Scientific Research Applications
Methyl 4-[(E)-(2-chlorophenyl)diazenyl]benzoate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex azo compounds and as a reagent in organic synthesis.
Biology: Investigated for its potential as a biological stain due to its vivid color.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anti-inflammatory activities.
Industry: Utilized in the production of dyes and pigments for textiles, plastics, and inks.
Mechanism of Action
The mechanism of action of Methyl 4-[(E)-(2-chlorophenyl)diazenyl]benzoate involves its interaction with biological molecules through its azo group. The compound can undergo reduction in vivo to form aromatic amines, which can interact with cellular components. The molecular targets and pathways involved include:
Enzyme Inhibition: The compound or its metabolites may inhibit specific enzymes, affecting cellular processes.
DNA Binding: The aromatic amines formed upon reduction can intercalate with DNA, potentially leading to mutagenic effects.
Comparison with Similar Compounds
Methyl 4-[(E)-(2-chlorophenyl)diazenyl]benzoate can be compared with other azo compounds such as:
Methyl 4-[(E)-(2-bromophenyl)diazenyl]benzoate: Similar structure but with a bromine atom instead of chlorine, leading to different reactivity and applications.
Ethyl 4-[(E)-(2-chlorophenyl)diazenyl]benzoate: Similar structure but with an ethyl ester instead of a methyl ester, affecting its solubility and reactivity.
Methyl 4-[(E)-(2-fluorophenyl)diazenyl]benzoate: Similar structure but with a fluorine atom, which can influence its chemical stability and biological activity.
Conclusion
This compound is a versatile azo compound with significant applications in various fields, including chemistry, biology, medicine, and industry. Its unique chemical properties and reactivity make it a valuable compound for scientific research and industrial applications.
Properties
CAS No. |
62133-15-7 |
|---|---|
Molecular Formula |
C14H11ClN2O2 |
Molecular Weight |
274.70 g/mol |
IUPAC Name |
methyl 4-[(2-chlorophenyl)diazenyl]benzoate |
InChI |
InChI=1S/C14H11ClN2O2/c1-19-14(18)10-6-8-11(9-7-10)16-17-13-5-3-2-4-12(13)15/h2-9H,1H3 |
InChI Key |
SWQRNCMWMYEDAH-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)N=NC2=CC=CC=C2Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[(tert-Butoxymethyl)sulfanyl]benzene](/img/structure/B14553306.png)
![4-Methyl-3-{[(1-methyl-5-nitro-1H-imidazol-2-yl)methyl]sulfanyl}pyridazine](/img/structure/B14553308.png)
![2-[(7-Chloro-9H-carbazol-2-yl)oxy]-N,N-diethylethan-1-amine](/img/structure/B14553316.png)




![8-[5-Aminoamylamino]-6-methoxy-5-[4-methoxyphenoxy]quinoline](/img/structure/B14553342.png)

![methyl 4-[(2S,5R)-5-decyloxolan-2-yl]butanoate](/img/structure/B14553362.png)
![5-[4-(Phenylsulfanyl)butyl]-1,2,3,4-tetrahydronaphthalene](/img/structure/B14553363.png)
![2-[(3-Nitropyridin-4-yl)amino]ethan-1-ol](/img/structure/B14553364.png)
